
2-(2-Fluorophenyl)-2-(4-oxopentanamido)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid is an organic compound that features a fluorinated phenyl group, an oxopentanamido group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom onto a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as fluorine gas or N-fluorobenzenesulfonimide.
Amidation Reaction: The fluorophenyl intermediate is then subjected to an amidation reaction with 4-oxopentanoic acid. This reaction can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the amide intermediate is reacted with a suitable acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxopentanamido group, potentially converting it to an alcohol or amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with unique properties, such as fluorinated polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity, while the oxopentanamido and acetic acid moieties can contribute to the overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-chlorophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with a bromine atom instead of fluorine.
2-(2-iodophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced binding interactions. These characteristics can make it more suitable for certain applications compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C13H14FNO4 |
|---|---|
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-2-(4-oxopentanoylamino)acetic acid |
InChI |
InChI=1S/C13H14FNO4/c1-8(16)6-7-11(17)15-12(13(18)19)9-4-2-3-5-10(9)14/h2-5,12H,6-7H2,1H3,(H,15,17)(H,18,19) |
Clé InChI |
JLVVUIMPUKUXON-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)NC(C1=CC=CC=C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


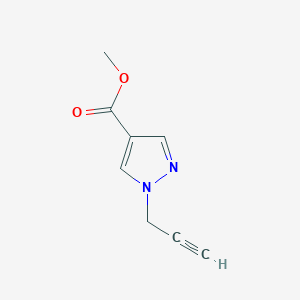
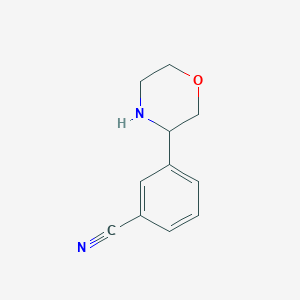
![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
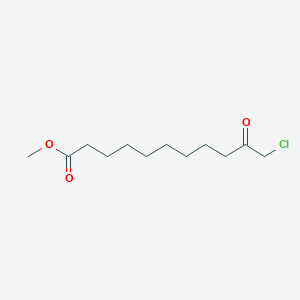
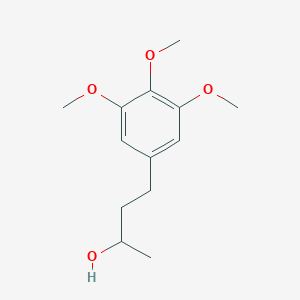
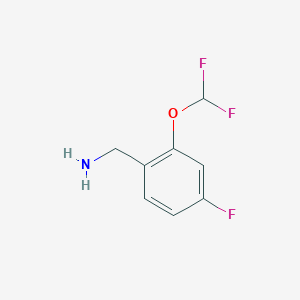
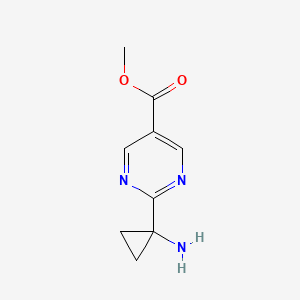
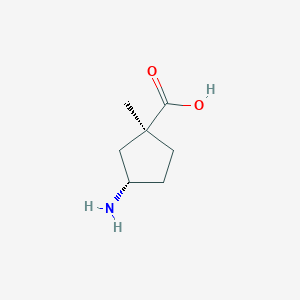
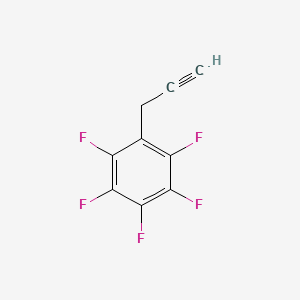


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)


